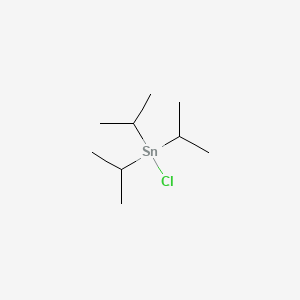

Stannane, chlorotriisopropyl-

Description

Contextualization within Organotin Chemistry

Organotin chemistry is the study of chemical compounds containing a tin-carbon bond. wikipedia.org These compounds, also known as stannanes, have a rich history dating back to the 19th century and have become indispensable tools in organic synthesis. wikipedia.orgsigmaaldrich.com Chlorotriisopropylstannane, with its three isopropyl groups and one chlorine atom attached to a central tin atom, is a prime example of a triorganotin halide.

The reactivity of organotin compounds is largely dictated by the nature of the organic groups and the other substituents bonded to the tin atom. wikipedia.org The bulky isopropyl groups in chlorotriisopropylstannane exert a significant steric influence, which can modulate the compound's reactivity and selectivity in chemical transformations. This steric hindrance is a key feature that distinguishes it from other, less sterically demanding trialkyltin halides.

Significance as a Specialized Reagent and Precursor

Chlorotriisopropylstannane serves as a crucial building block, or precursor, in the synthesis of more complex molecules. wikipedia.orgunodc.org In chemistry, a precursor is a compound that participates in a chemical reaction that results in the formation of another compound. wikipedia.org Its utility stems from its ability to introduce the triisopropyltin moiety into various organic frameworks. This is often a critical step in the preparation of specialized organotin reagents.

The compound is frequently employed in the synthesis of other stannanes through reactions such as transmetalation, where the chloride is replaced by another functional group. researchgate.net These resulting stannanes can then be used in a variety of powerful carbon-carbon bond-forming reactions, most notably the Stille cross-coupling reaction. organic-chemistry.orgwikipedia.org The Stille reaction is a versatile method that couples an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org The specific properties of the triisopropyltin group can offer advantages in terms of reaction efficiency and selectivity in these coupling processes.

Evolution of Research Themes and Challenges

Research involving chlorotriisopropylstannane and related organotin compounds has evolved significantly over the years. Early research focused on the fundamental synthesis and reactivity of these compounds. wikipedia.org More recently, the focus has shifted towards their application in complex organic synthesis, including the total synthesis of natural products. researchgate.net

A major challenge in organotin chemistry is the toxicity associated with many tin compounds. organic-chemistry.org This has driven research towards the development of more environmentally benign synthetic methods and the use of tin reagents in catalytic amounts. organic-chemistry.org For instance, efforts have been made to develop "tin-free" modifications of the Stille reaction or to use the tin compounds catalytically. organic-chemistry.org

Furthermore, the exploration of new reaction pathways and the synthesis of novel organotin structures with unique reactivity profiles remain active areas of investigation. The steric and electronic properties of the isopropyl groups in chlorotriisopropylstannane continue to be exploited in the design of new and selective chemical transformations. Researchers are also exploring its use in materials science, for example, as a precursor for the deposition of tin-containing thin films. americanelements.com

Interactive Data Table: Properties of Chlorotriisopropylstannane

| Property | Value |

| Chemical Formula | C9H21ClSn |

| Molecular Weight | 283.43 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 220 °C |

| Flash Point | 87 °C |

| CAS Number | 14101-95-2 |

Structure

2D Structure

Properties

IUPAC Name |

chloro-tri(propan-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7.ClH.Sn/c3*1-3-2;;/h3*3H,1-2H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFYIVSQEDKSGY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Sn](C(C)C)(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161516 | |

| Record name | Stannane, chlorotriisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14101-95-2 | |

| Record name | Stannane, chlorotriisopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014101952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, chlorotriisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Chlorotriisopropylstannane

Established Synthetic Pathways to Trialkylhalostannanes

The synthesis of chlorotriisopropylstannane falls under the broader category of trialkylhalostannane preparation. Historically, several key methods have been established for creating these valuable organometallic compounds.

Grignard Reaction: The reaction of a Grignard reagent with a tin halide is a classic and widely used method for the synthesis of tetraorganotin compounds. wikipedia.orgchemeurope.com For chlorotriisopropylstannane, this would involve the reaction of isopropylmagnesium halide (e.g., isopropylmagnesium bromide or chloride) with tin tetrachloride (SnCl₄). wikipedia.org Typically, this reaction proceeds to form the tetraalkyltin compound, tetraisopropylstannane, as the primary product. wikipedia.orgvdoc.pub The subsequent conversion of the tetraalkyltin to the desired trialkyltin halide is then necessary.

Redistribution (Kocheshkov Comproportionation) Reaction: This is a crucial method for converting tetraorganotin compounds into organotin halides. wikipedia.orgvdoc.pub The reaction involves the redistribution of organic groups and halides between a tetraorganotin compound and a tin tetrahalide. wikipedia.org The stoichiometry of the reactants is critical in determining the product distribution (mono-, di-, or tri-substituted). gelest.com For the synthesis of chlorotriisopropylstannane, tetraisopropylstannane would be reacted with tin tetrachloride in a 3:1 molar ratio to favor the formation of the trihalide. wikipedia.org

3 R₄Sn + SnCl₄ → 4 R₃SnCl wikipedia.org

This reaction is often driven by heat and may be catalyzed by Lewis acids. gelest.com

Direct Synthesis: This method involves the direct reaction of an alkyl halide with metallic tin. wikipedia.orgthieme-connect.de While conceptually simple, these reactions can be challenging and often require specific catalysts and conditions to achieve good yields and selectivity. wikipedia.orgresearchgate.net The reactivity of the alkyl halide is a significant factor, with alkyl iodides being more reactive than chlorides. wikipedia.orggoogle.com For less reactive alkyl chlorides, catalysts such as metal halides (e.g., cuprous iodide), oxygen-containing solvents, or tetraalkylammonium salts are often employed to facilitate the reaction. thieme-connect.deresearchgate.net The direct synthesis typically yields a mixture of di- and trialkyltin halides. researchgate.net

Wurtz-Type Reaction: A Wurtz-like coupling of alkyl sodium compounds with tin halides can also be used to produce tetraorganotin compounds, which can then undergo redistribution. wikipedia.orgacs.org

Development of Modified and Optimized Synthetic Protocols

A notable purification protocol involves the treatment of an impure mixture of triisopropyltin chloride and tetraisopropyltin (B1580660). The mixture is first reacted with aqueous sodium hydroxide, which converts the triisopropyltin chloride to triisopropyltin oxide, leaving the tetraisopropyltin unreacted. The two can then be separated, and the purified triisopropyltin oxide is subsequently reacted with aqueous hydrochloric acid to yield high-purity triisopropyltin chloride. gelest.com

The direct synthesis method has seen significant optimization efforts. The use of co-catalyst systems, such as a combination of a metal halide and an oxygenated solvent, has been shown to be effective. researchgate.net For instance, the reaction of butyl iodide with tin is effectively catalyzed by a combination of metal halides and alcohols. thieme-connect.de Furthermore, the use of specific amines or in situ generated quaternary ammonium (B1175870) salts has been patented as a way to improve the direct synthesis of organotin compounds from alkyl chlorides, particularly for those with longer alkyl chains. google.com

The Grignard route can also be tailored to directly produce mixed organotin halides. By carefully controlling the stoichiometry and reaction conditions, it is possible to react a diorganotin dihalide with a different Grignard reagent to produce a mixed triorganotin halide. However, for symmetrical compounds like chlorotriisopropylstannane, the initial formation of the tetraalkyl derivative followed by redistribution remains a common strategy.

Considerations for Laboratory and Scalable Synthesis

The choice of synthetic methodology for chlorotriisopropylstannane is heavily influenced by the intended scale of production.

For laboratory-scale synthesis , the Grignard reaction followed by Kocheshkov redistribution is often preferred due to its versatility and the relatively high purity of the final product that can be achieved after purification. vdoc.pub The handling of Grignard reagents requires anhydrous conditions, as they are sensitive to moisture. acs.org The purification of the intermediate tetraisopropylstannane and the final chlorotriisopropylstannane is typically achieved by distillation.

For scalable and industrial synthesis , the economics and efficiency of the process become paramount. The direct synthesis method, despite its potential for mixed products, can be an attractive option as it starts from the readily available metallic tin. researchgate.net The development of effective and recyclable catalysts is crucial for the economic viability of this route. researchgate.net The process described in US Patent 2,862,944, which involves the conversion to and purification of the oxide intermediate, is well-suited for producing high-purity material on a larger scale. gelest.com

The toxicity of organotin compounds is a significant consideration for all scales of synthesis. Trialkyltin compounds, in particular, exhibit high toxicity. thieme-connect.de Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment must be used. thieme-connect.de The management and disposal of organotin waste also require careful consideration in both laboratory and industrial settings.

Synthetic Route Comparison

| Method | Starting Materials | Key Intermediates | Advantages | Disadvantages |

|---|---|---|---|---|

| Grignard/Redistribution | Isopropylmagnesium halide, Tin tetrachloride | Tetraisopropylstannane | High purity achievable, versatile | Requires anhydrous conditions, multi-step process |

| Direct Synthesis | Isopropyl halide, Metallic tin | Mixture of organotin halides | Potentially more economical for large scale | Often gives product mixtures, may require catalysts |

| Purification via Oxide | Impure Chlorotriisopropylstannane | Triisopropyltin oxide | Yields high-purity product | Additional reaction and separation steps |

Reactivity and Mechanistic Investigations of Chlorotriisopropylstannane

Electrophilic Activation and Substitution Reactions

Chlorotriisopropylstannane, also known as triisopropyltin chloride, participates in electrophilic substitution reactions. These reactions involve an electrophile replacing an atom or group on the stannane (B1208499) molecule. The general mechanism for electrophilic substitution often involves the formation of a cationic intermediate. wikipedia.org

In the context of organotin compounds like chlorotriisopropylstannane, electrophilic activation can enhance the reactivity of the tin center. This activation makes the tin atom more susceptible to attack by nucleophiles. The bulky isopropyl groups on the tin atom can influence the reaction's stereochemistry and rate.

Research has explored bimolecular electrophilic substitution reactions involving organotin compounds. molaid.com While specific studies detailing the electrophilic activation of chlorotriisopropylstannane are not abundant in the provided results, the general principles of electrophilic substitution in organometallic chemistry apply. The strength of the electrophile and the nature of the solvent can significantly impact the reaction outcome. allen.in For instance, stronger electrophiles will react more readily. allen.in

The activation of the electrophile itself is a critical step in many electrophilic aromatic substitution reactions, often requiring a catalyst. lumenlearning.com While chlorotriisopropylstannane is not an aromatic compound, the principle of enhancing electrophilicity is relevant. The reactivity of related organotin compounds in electrophilic substitution is a subject of ongoing investigation.

Participation in Radical Chain Processes

Chlorotriisopropylstannane can be involved in radical chain processes. These reactions proceed via a series of steps involving free radical intermediates. The initiation step can be triggered by heat or light, leading to the formation of a radical. This radical then propagates through a chain reaction until termination occurs.

Organotin hydrides have historically been used in radical reactions, but concerns over their toxicity have led to the development of alternative methods. acs.org While not a hydride, chlorotriisopropylstannane can participate in radical reactions, for example, through the homolytic cleavage of the tin-chlorine bond under appropriate conditions to generate a triisopropylstannyl radical.

Nucleophilic Pathways and Alkylation Reactions

Chlorotriisopropylstannane is susceptible to nucleophilic attack at the electron-deficient tin atom. ibchem.com Nucleophiles, being electron-rich species, can displace the chloride ion in a substitution reaction. ibchem.com This reactivity allows for the formation of new bonds to the tin atom, making it a useful reagent in organic synthesis.

Alkylation reactions are a key example of nucleophilic pathways for chlorotriisopropylstannane. In these reactions, a nucleophilic alkylating agent, such as an organolithium or Grignard reagent, attacks the tin center, leading to the formation of a new tin-carbon bond and the displacement of the chloride. The general scheme for such a reaction is:

(i-Pr)₃SnCl + R-M → (i-Pr)₃Sn-R + MCl (where R is an alkyl group and M is a metal like Li or MgX)

The success of these reactions can be influenced by steric hindrance from the bulky isopropyl groups. libretexts.org The choice of solvent is also crucial as it must dissolve both the organotin compound and the nucleophilic reagent. ksu.edu.sa The strength of the nucleophile is a key factor, with stronger nucleophiles generally reacting faster. ksu.edu.sa

The reaction of chloroazines with nucleophiles like bisulfide and polysulfides has been shown to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov While chlorotriisopropylstannane is not aromatic, the principles of nucleophilic substitution, where an electron-rich species attacks an electron-deficient center, are analogous.

Elucidation of Reaction Mechanisms and Intermediates

For nucleophilic substitution reactions involving chlorotriisopropylstannane, two primary mechanisms are possible: a single-step concerted process (Sₙ2) or a multi-step process involving a carbocation-like intermediate (Sₙ1). ksu.edu.sa In an Sₙ2-type mechanism, the nucleophile attacks the tin center at the same time as the chloride leaving group departs, passing through a high-energy transition state. ksu.edu.sa In an Sₙ1-type mechanism, the tin-chlorine bond would first break to form a triisopropylstannyl cation intermediate, which is then attacked by the nucleophile. libretexts.org The significant steric bulk of the three isopropyl groups might hinder a direct backside attack, potentially favoring a dissociative or Sₙ1-like pathway under certain conditions.

Reaction intermediates are species that are formed in one step and consumed in a subsequent step. openstax.org In the context of chlorotriisopropylstannane reactions, potential intermediates could include five-coordinate tin species in associative pathways or the aforementioned triisopropylstannyl cation in dissociative pathways. The study of reaction kinetics, by observing how reaction rates change with reactant concentrations, is a primary tool for elucidating these mechanisms and inferring the nature of the rate-determining step. khanacademy.orgopenstax.org For instance, if a reaction is found to be first order in both chlorotriisopropylstannane and the nucleophile, it would suggest a bimolecular (Sₙ2-like) rate-determining step. chemguide.co.uk

Influence of Steric and Electronic Parameters on Reactivity

The reactivity of chlorotriisopropylstannane is significantly governed by both steric and electronic effects. wikipedia.org These factors influence the rate and outcome of its reactions.

Steric Effects: The three bulky isopropyl groups attached to the tin atom create considerable steric hindrance. wikipedia.org This steric bulk can:

Hinder Nucleophilic Attack: It can physically block the approach of nucleophiles to the tin center, potentially slowing down substitution reactions, particularly those that proceed via a concerted Sₙ2-like mechanism which requires a specific trajectory for the incoming nucleophile. libretexts.org

Promote Dissociative Mechanisms: By making associative pathways more difficult, high steric hindrance can sometimes favor reaction mechanisms that involve the initial breaking of a bond (a dissociative or Sₙ1-like step) to relieve steric strain before the nucleophile attacks.

Electronic Effects: Electronic effects relate to how the distribution of electrons within the molecule affects its reactivity.

Inductive Effect: The isopropyl groups are generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density on the tin atom. However, the electronegative chlorine atom has a strong electron-withdrawing inductive effect (-I), which makes the tin atom electrophilic and susceptible to nucleophilic attack. libretexts.org

Electrophilicity of Tin: The polarity of the Sn-Cl bond, with a partial positive charge on the tin and a partial negative charge on the chlorine, is the primary driver for its reactivity with nucleophiles. Substituents that can stabilize or destabilize this charge separation will affect reactivity.

The interplay of these steric and electronic factors is crucial. While the electron-donating nature of the isopropyl groups might slightly reduce the electrophilicity of the tin center compared to a methyl-substituted analogue, the steric hindrance they impose is often the more dominant factor in controlling the reaction pathways and rates. acs.org Quantitative structure-activity relationship (QSAR) studies often use parameters like the Tolman electronic parameter (TEP) and buried volume (%Vbur) to quantify these effects in related organometallic complexes. researchgate.net

Interactive Data Table: Factors Influencing Reactivity

| Factor | Description | Impact on Chlorotriisopropylstannane |

| Steric Hindrance | The spatial bulk of the three isopropyl groups. | Slows reaction rates by impeding the approach of reactants. May favor dissociative reaction mechanisms. libretexts.orgwikipedia.org |

| Inductive Effect | Electron-donating or -withdrawing effect of substituents through sigma bonds. | Isopropyl groups are electron-donating (+I), while the chlorine atom is electron-withdrawing (-I), making the tin atom electrophilic. libretexts.org |

| Electrophilicity | The degree to which the tin atom is electron-deficient and attracts nucleophiles. | Primarily determined by the electronegative chlorine atom, making the tin center a target for nucleophilic attack. allen.inthedegreegap.com |

Applications of Chlorotriisopropylstannane in Advanced Organic Synthesis

Role in Carbon-Carbon Bond Formation Methodologies

The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Chlorotriisopropylstannane serves as a valuable tool in this endeavor, primarily through its involvement in cross-coupling reactions and cyclization strategies.

Cross-coupling reactions, which join two different molecular fragments, are fundamental to modern synthetic chemistry. wikipedia.org Palladium-catalyzed cross-coupling reactions, in particular, represent a powerful method for constructing C-C bonds. rsc.org In this context, organostannanes, derived from reagents like chlorotriisopropylstannane, are crucial partners.

The general mechanism for palladium-catalyzed cross-coupling involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (like an organostannane), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org

Chlorotriisopropylstannane is typically used as a precursor to generate more complex triisopropylstannyl derivatives. For instance, it can be reacted with organolithium or Grignard reagents to form tetraorganostannanes of the type (i-Pr)₃SnR, where R is the desired organic group to be transferred in the cross-coupling reaction. These triisopropylstannyl compounds offer advantages due to the bulky isopropyl groups, which can influence reaction rates and selectivities.

| Reactant 1 (Aryl Halide/Triflate) | Reactant 2 (Organostannane) | Catalyst | Product | Significance |

| Aryl Iodide | (i-Pr)₃Sn-Aryl' | Pd(PPh₃)₄ | Aryl-Aryl' | Formation of biaryl compounds, common motifs in pharmaceuticals and materials. |

| Vinyl Bromide | (i-Pr)₃Sn-Alkynyl | PdCl₂(PPh₃)₂ | Vinyl-Alkynyl | Synthesis of enynes, versatile building blocks in organic synthesis. |

| Aryl Triflate | (i-Pr)₃Sn-Vinyl | Pd(OAc)₂/Ligand | Aryl-Vinyl | Coupling with readily available aryl triflates expands substrate scope. |

Table 1: Examples of Stannane-Mediated Cross-Coupling Reactions

The development of these reactions has provided chemists with reliable methods for the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org

Chlorotriisopropylstannane and its derivatives also play a role in annulation and cyclization reactions, which are critical for the synthesis of cyclic and polycyclic compounds. These reactions often involve the intramolecular formation of a C-C bond.

In one notable application, triisopropylstannyl-substituted precursors can undergo radical-mediated cyclization. The triisopropylstannyl group can act as a radical acceptor or be cleaved to generate a radical, which then initiates the cyclization cascade. The steric bulk of the triisopropylstannyl group can influence the stereochemical outcome of the cyclization, providing a degree of control over the formation of new stereocenters.

| Precursor | Reaction Type | Key Intermediate | Product | Stereochemical Influence |

| ω-Unsaturated triisopropylstannane | Radical Cyclization | Carbon-centered radical | Cyclized alkane/alkene | The bulky (i-Pr)₃Sn group can direct the approach of the radical, leading to specific diastereomers. |

| Diene with a triisopropylstannyl group | Diels-Alder Cycloaddition | Transition State | Cyclohexene derivative | The electronic and steric properties of the stannyl (B1234572) group can influence the endo/exo selectivity. |

Table 2: Annulation and Cyclization Strategies Involving Triisopropylstannanes

Applications in Carbon-Heteroatom Bond Formation

The formation of bonds between carbon and heteroatoms (such as nitrogen, oxygen, and sulfur) is another fundamental transformation in organic synthesis, as these bonds are prevalent in a vast number of functional molecules, including pharmaceuticals and polymers. nih.govnih.gov Transition metal-catalyzed reactions have become a preferred method for creating these linkages. nih.gov Chlorotriisopropylstannane and its derivatives can be utilized in these processes, often in reactions that parallel the C-C bond-forming cross-coupling reactions.

For instance, in the Buchwald-Hartwig amination or etherification, an organostannane can, in some variations, serve as the nucleophilic partner to form C-N or C-O bonds. While less common than the use of amines or alcohols directly, the use of stannyl amides or stannyl ethers offers an alternative pathway with potentially different reactivity and selectivity profiles.

| Bond Type | Reactants | Catalyst System | General Product |

| C-N | Aryl Halide + (i-Pr)₃Sn-NR₂ | Palladium or Copper Catalyst | Aryl Amine |

| C-O | Aryl Halide + (i-Pr)₃Sn-OR | Palladium or Copper Catalyst | Aryl Ether |

| C-S | Aryl Halide + (i-Pr)₃Sn-SR | Palladium Catalyst | Aryl Thioether |

Table 3: Carbon-Heteroatom Bond Formation Using Triisopropylstannyl Reagents

Utility in Hydrostannylation and Related Addition Reactions

Hydrostannylation, the addition of a tin hydride (Sn-H) bond across a multiple bond (like an alkene or alkyne), is a powerful method for the synthesis of organostannanes. While chlorotriisopropylstannane itself does not directly participate in this reaction, it is a key precursor to triisopropyltin hydride ((i-Pr)₃SnH), the active reagent. Triisopropyltin hydride can be prepared by the reduction of chlorotriisopropylstannane, for example, with a reducing agent like lithium aluminum hydride.

The resulting triisopropyltin hydride can then be added to unsaturated substrates, often in the presence of a radical initiator or a transition metal catalyst. This reaction is highly versatile and can be used to introduce a triisopropylstannyl group into a molecule, which can then be further functionalized.

| Unsaturated Substrate | Reagent | Conditions | Product | Significance |

| Terminal Alkyne | (i-Pr)₃SnH | Radical Initiator (e.g., AIBN) or Pd Catalyst | Vinylstannane | Provides access to vinylstannanes, which are valuable intermediates for Stille cross-coupling reactions. The regioselectivity can often be controlled. |

| Alkene | (i-Pr)₃SnH | Radical Initiator or Lewis Acid | Alkylstannane | Functionalization of hydrocarbons and introduction of a tin moiety for further transformations. |

Table 4: Hydrostannylation Reactions Using Triisopropyltin Hydride

Development of Stereoselective Transformations

Achieving stereoselectivity, the control of the three-dimensional arrangement of atoms in a molecule, is a major goal in modern organic synthesis. youtube.com The bulky triisopropyl groups on the tin atom in chlorotriisopropylstannane and its derivatives can exert significant steric influence on chemical reactions, which can be harnessed to achieve stereocontrol.

In reactions such as aldol (B89426) additions or reductions of carbonyl compounds, a triisopropylstannyl enolate or a triisopropylstannyl-modified reagent can lead to the preferential formation of one diastereomer over another. The large steric footprint of the triisopropylstannyl group can block one face of a reacting molecule, directing the approach of another reagent to the opposite, less hindered face.

| Reaction Type | Chiral Auxiliary/Reagent | Substrate | Key Feature for Stereocontrol | Outcome |

| Aldol Addition | (i-Pr)₃Sn-enolate | Aldehyde | The bulky (i-Pr)₃Sn group influences the geometry of the enolate and the transition state of the addition. | Diastereoselective formation of β-hydroxy carbonyl compounds. |

| Reduction | Ketone | Chiral ligand in conjunction with a (i-Pr)₃Sn-modified reducing agent | Formation of a chiral complex that delivers a hydride stereoselectively. | Enantioselective synthesis of alcohols. |

Table 5: Stereoselective Transformations Influenced by the Triisopropylstannyl Group

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govorganic-chemistry.orgfrontiersin.orgtcichemicals.comnih.gov This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity. nih.govfrontiersin.org

The development of novel MCRs is an active area of research, and the unique reactivity of organostannanes suggests potential for their future integration into new and innovative multicomponent strategies.

Catalytic Roles and Precursors in Chemical Transformations

Chlorotriisopropylstannane as a Catalyst Precursor

Chlorotriisopropylstannane primarily functions as a precursor for the synthesis of other catalytically relevant organotin compounds. The reactivity of the tin-chlorine bond allows for substitution reactions to generate a variety of triisopropyltin derivatives. A key transformation in this context is the conversion of chlorotriisopropylstannane to triisopropyltin hydride ((i-Pr)₃SnH). This conversion is typically achieved through reduction of the tin-chloride bond.

Triisopropyltin hydride is a valuable reagent in radical-mediated organic synthesis. The bulky isopropyl groups on the tin atom influence the reactivity and selectivity of the hydride, making it a useful tool in specific synthetic applications. The generation of this active hydride species from the more stable chlorotriisopropylstannane precursor is a critical step in harnessing its catalytic potential.

Table 1: Transformation of Chlorotriisopropylstannane to a Catalyst Precursor

| Precursor Compound | Chemical Formula | Transformation | Active Species | Chemical Formula |

| Chlorotriisopropylstannane | (i-Pr)₃SnCl | Reduction | Triisopropyltin hydride | (i-Pr)₃SnH |

Role in Homogeneous Catalysis

In the realm of homogeneous catalysis, where the catalyst is in the same phase as the reactants, organotin compounds can participate in various catalytic cycles. While direct catalytic use of chlorotriisopropylstannane is not prominent, its derivatives, such as triisopropyltin alkoxides or enolates, can act as catalysts or co-catalysts in reactions like transesterification and polymerization.

The catalytic activity of these organotin species often relies on the Lewis acidity of the tin center and its ability to coordinate with substrates, thereby activating them for subsequent reactions. The triisopropyl groups, being sterically demanding, can influence the substrate scope and selectivity of the catalytic process.

Contributions to Transition Metal-Mediated Catalysis

One of the most significant applications of organotin compounds in catalysis is in transition metal-mediated cross-coupling reactions, most notably the Stille reaction. The Stille reaction forms a carbon-carbon bond by coupling an organostannane with an organic halide in the presence of a palladium catalyst.

In this context, chlorotriisopropylstannane serves as a starting material to synthesize the necessary triisopropyltin-containing coupling partner. For instance, it can be converted to a triisopropyltin derivative bearing the desired organic moiety (R-group), which then participates in the catalytic cycle of the Stille reaction.

The general mechanism of the Stille coupling involves:

Oxidative Addition: The organic halide adds to the Pd(0) catalyst.

Transmetalation: The organic group from the organostannane is transferred to the palladium center.

Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

While tributyltin derivatives are more commonly employed in Stille reactions, the use of triisopropyltin compounds can offer different reactivity profiles due to the steric and electronic effects of the isopropyl groups.

Table 2: Role of Triisopropyltin Derivatives in a Generalized Stille Coupling Reaction

| Step | Reactants | Catalyst | Intermediate | Product |

| Oxidative Addition | R¹-X | Pd(0) | R¹-Pd(II)-X | - |

| Transmetalation | R¹-Pd(II)-X, R²-Sn(i-Pr)₃ | - | R¹-Pd(II)-R² | X-Sn(i-Pr)₃ |

| Reductive Elimination | R¹-Pd(II)-R² | - | - | R¹-R² |

Photoredox Catalysis Involving Organotin Species

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. While direct involvement of chlorotriisopropylstannane in photoredox cycles is not well-documented, organotin compounds can play a role in such transformations.

For instance, organotin hydrides, which can be synthesized from chlorotriisopropylstannane, are known to be effective radical chain carriers. In photoredox-mediated reactions, a photocatalyst, upon excitation by visible light, can initiate a radical process. An organotin hydride can then participate in the propagation steps of the radical chain reaction.

Furthermore, the cleavage of the carbon-tin bond in certain organostannanes can be induced under photoredox conditions to generate carbon-centered radicals, which can then engage in various synthetic transformations. The specific properties of the triisopropyltin moiety would influence the efficiency and selectivity of such radical generation.

Advanced Spectroscopic and Theoretical Characterization of Chlorotriisopropylstannane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is an indispensable tool for the structural elucidation of organotin compounds in solution. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, and the spin-½ isotopes ¹¹⁷Sn and ¹¹⁹Sn, allows for a multi-faceted analysis of the molecular framework and its electronic environment. thieme-connect.de

¹¹⁹Sn NMR spectroscopy is particularly sensitive to the electronic environment around the tin atom. The chemical shift (δ) of ¹¹⁹Sn covers a vast range of over 5000 ppm, making it a powerful probe of the coordination number and the nature of the substituents attached to the tin center. For tetracoordinate trialkyltin halides (R₃SnX), the ¹¹⁹Sn chemical shift is heavily influenced by the electronegativity of the halogen.

In the case of chlorotriisopropylstannane, the tin atom is bonded to three alkyl groups and one electronegative chlorine atom. Generally, compounds of the R₃SnCl series exhibit ¹¹⁹Sn resonances in a distinct region of the spectrum. The resonance is expected to be a sharp signal, with its precise position dependent on the solvent used. For comparison, related trialkyltin chlorides show resonances in the upfield region relative to the tetramethyltin (B1198279) (SnMe₄) reference. The increasing electron-donating effect of the isopropyl groups compared to smaller alkyl groups would also subtly influence the shielding of the tin nucleus.

Table 6.1: Representative ¹¹⁹Sn NMR Chemical Shifts for Selected Trialkyltin Chlorides Note: Data for chlorotriisopropylstannane is estimated based on trends for similar compounds.

| Compound | Formula | Typical ¹¹⁹Sn Chemical Shift (δ, ppm) |

| Trimethyltin chloride | (CH₃)₃SnCl | +160 to +165 |

| Triethyltin chloride | (CH₃CH₂)₃SnCl | +150 to +155 |

| Tri-n-butyltin chloride | (CH₃(CH₂)₃)₃SnCl | +140 to +145 |

| Chlorotriisopropylstannane | ((CH₃)₂CH)₃SnCl | +120 to +135 (Estimated) |

Data compiled from general knowledge of organotin NMR spectroscopy.

A complete structural confirmation of chlorotriisopropylstannane relies on ¹H and ¹³C NMR spectroscopy, which provides information about the organic framework of the molecule. thieme-connect.de

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the isopropyl groups.

A doublet for the methyl protons (-CH₃).

A septet for the methine proton (-CH).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would similarly display two signals for the isopropyl groups: one for the methyl carbons and one for the methine carbon. The chemical shifts are influenced by the proximity to the electropositive tin atom. Crucially, one-bond coupling constants, ¹J(¹¹⁹Sn-¹³C), provide valuable structural information and are typically in the range of 300-400 Hz for trialkyltin compounds. thieme-connect.de

Vibrational Spectroscopy (IR, Raman) for Bonding Elucidation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, offering direct insights into the nature and strength of its chemical bonds. For chlorotriisopropylstannane, these methods are particularly useful for identifying the characteristic vibrations of the Sn-C and Sn-Cl bonds.

The key vibrational modes expected for chlorotriisopropylstannane include:

Sn-Cl Stretching (ν(Sn-Cl)): This is one of the most diagnostic peaks. For trialkyltin chlorides, the Sn-Cl stretch typically appears as a strong absorption in the low-frequency region of the IR spectrum, often between 300 and 360 cm⁻¹. This vibration may also be Raman active.

Sn-C Asymmetric and Symmetric Stretching (ν(Sn-C)): These vibrations occur at higher frequencies than the Sn-Cl stretch, typically in the 500-600 cm⁻¹ range. The symmetric stretch is often strong and polarized in the Raman spectrum, while the asymmetric stretch is usually strong in the IR spectrum.

C-H Stretching and Bending Modes: The vibrations associated with the isopropyl groups (C-H stretches, bends, and rocks) would dominate the higher frequency regions of the spectra (e.g., C-H stretching around 2800-3000 cm⁻¹).

Because IR activity requires a change in the molecule's dipole moment and Raman activity requires a change in its polarizability, the two techniques provide a more complete vibrational picture when used together.

Table 6.2: Expected Vibrational Frequencies for Chlorotriisopropylstannane

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

| ν(C-H) stretch | IR, Raman | 2850 - 2970 |

| δ(C-H) bend | IR, Raman | 1370 - 1470 |

| ν(Sn-C) stretch | IR, Raman | 500 - 600 |

| ν(Sn-Cl) stretch | IR, Raman | 300 - 360 |

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. It can also be employed for the real-time monitoring of chemical reactions to track the consumption of reactants and the formation of products and intermediates.

For chlorotriisopropylstannane, the mass spectrum would exhibit a complex and highly characteristic cluster of peaks for the molecular ion [M]⁺. This complexity is due to the multiple stable isotopes of both tin (ten isotopes, with ¹²⁰Sn, ¹¹⁸Sn, and ¹¹⁶Sn being the most abundant) and chlorine (³⁵Cl and ³⁷Cl). The precise spacing and relative intensities of these isotopic peaks can be calculated and compared to the experimental spectrum to confirm the elemental composition.

The fragmentation of chlorotriisopropylstannane under electron ionization (EI) would likely proceed through characteristic pathways for organotin compounds:

Loss of an alkyl radical: The primary fragmentation step is often the cleavage of a tin-carbon bond to lose an isopropyl radical (•CH(CH₃)₂), resulting in a stable [Sn(i-Pr)₂Cl]⁺ fragment.

Successive loss of alkyl groups: Further fragmentation could involve the loss of the remaining isopropyl groups.

Loss of a chlorine radical: Cleavage of the Sn-Cl bond to form a [Sn(i-Pr)₃]⁺ ion is also possible.

Online MS techniques can be invaluable for monitoring reactions, such as the synthesis of chlorotriisopropylstannane from tetra-isopropyltin and tin(IV) chloride, or its use as a reagent in subsequent reactions.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, properties, and reactivity. Methods such as Density Functional Theory (DFT) and other ab initio approaches can be applied to model chlorotriisopropylstannane with high accuracy.

Electronic structure calculations can be used to predict a variety of properties for chlorotriisopropylstannane before they are measured experimentally or to help interpret existing data.

Geometric Optimization: Calculations can determine the lowest-energy three-dimensional structure of the molecule, providing precise predictions of bond lengths (Sn-Cl, Sn-C, C-C, C-H) and bond angles (C-Sn-C, Cl-Sn-C). The geometry around the tin atom is expected to be a distorted tetrahedron.

Vibrational Analysis: Theoretical frequency calculations can predict the IR and Raman spectra of the molecule. Comparing the calculated vibrational frequencies and intensities with experimental spectra helps in assigning the observed bands to specific molecular motions.

NMR Parameter Prediction: Advanced computational methods can calculate NMR chemical shifts (¹¹⁹Sn, ¹³C, ¹H) and spin-spin coupling constants. These theoretical values are crucial for validating experimental assignments and understanding the electronic factors that govern the observed spectral parameters.

Reactivity Predictions: Computational modeling can be used to explore the reactivity of chlorotriisopropylstannane. By calculating the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), one can predict the most likely sites for nucleophilic or electrophilic attack. Furthermore, reaction pathways can be modeled to calculate activation energies and transition state structures, providing a microscopic understanding of reaction mechanisms.

Reaction Pathway Analysis and Transition State Modeling

Computational modeling serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving organotin compounds such as chlorotriisopropylstannane. Reaction pathway analysis, a cornerstone of computational chemistry, allows for the detailed exploration of the potential energy surface (PES) connecting reactants to products. This analysis is crucial for identifying the most energetically favorable route a reaction will take.

For a hypothetical nucleophilic substitution reaction at the tin center of chlorotriisopropylstannane, density functional theory (DFT) calculations can be employed to map out the reaction pathway. The process begins by optimizing the geometries of the reactants (chlorotriisopropylstannane and a nucleophile) and the products. Subsequently, a search for the transition state (TS) is conducted. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. rowansci.com The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter in determining the reaction rate. youtube.com

The intrinsic reaction coordinate (IRC) is then calculated to confirm that the identified transition state indeed connects the reactants and products. The IRC calculation traces the minimum energy path downhill from the transition state to both the reactant and product wells on the potential energy surface. This provides a detailed picture of the geometric changes that occur throughout the reaction.

Table 1: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction of Chlorotriisopropylstannane

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.00 |

| Transition State | +25.3 |

| Products | -10.8 |

This table presents hypothetical data for illustrative purposes.

Investigation of Steric and Electronic Effects via Computational Methods

The reactivity and stability of chlorotriisopropylstannane are significantly influenced by a combination of steric and electronic effects. The bulky isopropyl groups attached to the tin atom create considerable steric hindrance, which can impact the accessibility of the tin center to incoming nucleophiles. Computational methods provide a quantitative means to dissect these intricate effects.

Steric Effects:

The steric bulk of the triisopropylstannyl group can be quantified using various computational approaches. One common method is the calculation of Tolman's cone angle, which provides a measure of the steric demand of a ligand. For chlorotriisopropylstannane, this would involve calculating the solid angle subtended by the triisopropylstannyl group at the tin atom.

Another powerful technique is the use of steric maps, which provide a three-dimensional representation of the steric landscape around the molecule. These maps can highlight regions of high and low steric hindrance, offering valuable insights into the preferred trajectories for nucleophilic attack.

Electronic Effects:

The electronic properties of chlorotriisopropylstannane can be analyzed through methods such as Natural Bond Orbital (NBO) analysis. NBO analysis provides information about the charge distribution, hybridization, and donor-acceptor interactions within the molecule. For instance, the analysis can reveal the partial atomic charges on the tin and chlorine atoms, indicating the polarity of the Sn-Cl bond.

To disentangle steric and electronic contributions to the activation energy of a reaction, energy decomposition analysis (EDA) methods, such as the Activation Strain Model (ASM), can be employed. nih.gov The ASM partitions the activation energy into two main components: the strain energy and the interaction energy. The strain energy is the energy required to distort the reactants from their equilibrium geometries to the geometries they adopt in the transition state. The interaction energy is the actual interaction between the deformed reactants in the transition state.

Table 2: Hypothetical Activation Strain Model Data for a Reaction of Chlorotriisopropylstannane

| Energy Component | Contribution (kcal/mol) |

| Activation Energy (ΔE‡) | +25.3 |

| Strain Energy (ΔEstrain) | +35.1 |

| Interaction Energy (ΔEint) | -9.8 |

This table presents hypothetical data for illustrative purposes.

By systematically modifying the substituents on the tin atom in silico and analyzing the resulting changes in the strain and interaction energies, a detailed understanding of the structure-reactivity relationships in chlorotriisopropylstannane systems can be achieved.

Emerging Research Directions and Future Perspectives

Sustainable and Environmentally Conscious Methodologies

The development of sustainable and environmentally conscious methodologies is a paramount concern in modern chemistry, particularly for organotin compounds, given their known toxicity. rsc.orgchromatographyonline.com Future research directions for chlorotriisopropylstannane are heavily focused on aligning its synthesis and application with the principles of green chemistry.

A primary focus is the improvement of atom economy , a metric that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comwikipedia.orgchemistry-teaching-resources.com Traditional syntheses of organostannanes can generate significant waste. libretexts.org Future methodologies will aim to design synthetic pathways that maximize the incorporation of all materials, thereby minimizing the production of unwanted byproducts. skpharmteco.com For instance, developing addition-type reactions would be inherently more atom-economical than substitution reactions. chemistry-teaching-resources.com

Another critical area is the management of tin-containing byproducts, which are often toxic and difficult to separate from reaction mixtures. researchgate.net Research is actively exploring more efficient methods for the removal and recycling of organotin waste . google.comresearchgate.net Strategies include the development of novel organotin reagents designed for easier removal after a reaction, such as through mild hydrolysis and extraction. organic-chemistry.org Other approaches involve converting tin byproducts into insoluble forms, like polymeric tin fluorides, or using specialized chromatography and extraction techniques to ensure their thorough removal from the final products. researchgate.netrochester.eduresearchgate.net The use of greener solvents, such as ionic liquids, that can facilitate the separation of tin byproducts is also a promising avenue. researchgate.net Microwave-assisted synthesis represents another green approach, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.gov

| Green Chemistry Principle | Application to Chlorotriisopropylstannane Synthesis & Use |

| Atom Economy | Designing new synthetic routes that maximize the incorporation of reactant atoms into the chlorotriisopropylstannane product or its subsequent derivatives, reducing molecular waste. wordpress.comwikipedia.org |

| Less Hazardous Synthesis | Developing pathways that avoid highly toxic reagents and solvents, and minimizing the toxicity of the tin byproducts themselves. |

| Safer Solvents & Auxiliaries | Utilizing solvents that are less harmful to the environment and human health, and exploring solvent-free reaction conditions where possible. researchgate.net |

| Waste Prevention | Focusing on high-yield reactions and implementing robust methods for the capture, removal, and recycling of tin-containing byproducts to prevent their release. researchgate.netgoogle.com |

Exploration of Novel Catalytic Cycles

While organostannanes like chlorotriisopropylstannane are well-established reagents in traditional palladium-catalyzed cross-coupling reactions such as the Stille reaction, the future lies in exploring novel catalytic cycles that offer new reactivity and greater efficiency. merckmillipore.comossila.com A significant emerging field is photoredox catalysis , which uses visible light to initiate chemical reactions via single-electron transfer. nih.govacs.org

This approach can generate reactive radical intermediates from stable precursors under exceptionally mild conditions. rsc.org The application of photoredox catalysis to organostannanes could unlock new bond-forming strategies that are not accessible through traditional thermal methods. nih.gov For example, a photocatalyst, upon absorbing light, can become a powerful oxidant or reductant, capable of reacting with an organostannane to generate a radical species that can then engage in subsequent reactions. beilstein-journals.org This strategy avoids the need for harsh radical initiators and can lead to highly selective transformations. rsc.org

Furthermore, the combination of photoredox catalysis with other catalytic modes, known as dual catalysis , is a burgeoning area of research. nih.gov Merging photoredox catalysis with transition metal or organocatalysis can enable challenging transformations by orchestrating the reactivity of multiple catalytic cycles simultaneously. The development of such dual catalytic systems involving chlorotriisopropylstannane could lead to the invention of entirely new methods for constructing complex carbon-carbon and carbon-heteroatom bonds.

| Catalytic Strategy | Potential Application with Chlorotriisopropylstannane | Mechanism Highlights |

| Photoredox Catalysis | Generation of isopropyl or other organic radicals for addition or coupling reactions. | Visible light excites a photocatalyst, which engages in single-electron transfer with the organostannane. nih.gov |

| Dual Catalysis | Combining photoredox activation of the stannane (B1208499) with palladium catalysis for novel cross-coupling reactions. | Two distinct catalytic cycles operate concurrently to enable a transformation not possible by either catalyst alone. |

| Energy Transfer Catalysis | Direct excitation of the organostannane or a substrate to access reactive excited states. | A photocatalyst absorbs light and transfers the energy (not an electron) to a substrate molecule. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with advanced technologies like flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and reproducibility. wikipedia.orgd-nb.info These technologies are expected to play a crucial role in the future synthesis and application of chlorotriisopropylstannane.

Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, provides superior control over reaction parameters such as temperature, pressure, and reaction time. vapourtec.comthalesnano.com This enhanced control is particularly beneficial for managing highly exothermic reactions or for handling hazardous reagents and intermediates, which are common in organometallic chemistry. syrris.combeilstein-journals.org By minimizing the volume of reactive material at any given moment, flow chemistry significantly improves the safety profile of a process. syrris.com It also allows for rapid reaction optimization and easier scale-up. syrris.com

Automated synthesis platforms combine robotics and software control to perform chemical reactions with minimal human intervention. sigmaaldrich.comnih.gov These systems can execute complex, multi-step synthetic sequences, including reaction setup, purification, and analysis. wikipedia.org Integrating chlorotriisopropylstannane into automated workflows would enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivative compounds for applications in drug discovery and materials science. nih.gov Automated systems can perform a wide range of transformations, including cross-coupling reactions analogous to those involving organostannanes. sigmaaldrich.com

| Technology | Key Advantages for Chlorotriisopropylstannane |

| Flow Chemistry | Enhanced safety for handling reactive organotin reagents; precise control over temperature and residence time; rapid optimization and seamless scale-up. thalesnano.comsyrris.com |

| Automated Synthesis | High-throughput synthesis and screening of derivatives; improved reproducibility and reduced human error; efficient execution of multi-step sequences. sigmaaldrich.comnih.gov |

| Integrated Systems | Combination of flow reactors with automated workup and analysis for a fully continuous and autonomous manufacturing process. syrris.com |

Advanced Applications in Complex Molecule Construction

Organotin reagents are valuable tools in organic synthesis for the construction of complex molecular architectures, particularly in the total synthesis of natural products. merckmillipore.comuni-bayreuth.de Chlorotriisopropylstannane, as a precursor to various functionalized stannanes, is well-positioned to contribute to future advancements in this area. Its bulky isopropyl groups can influence reactivity and selectivity in key bond-forming steps.

The Stille reaction remains a cornerstone of C-C bond formation, and future applications will likely involve its use in the late-stage functionalization of complex intermediates in the synthesis of pharmaceuticals and other biologically active molecules. merckmillipore.comossila.com The reliability and functional group tolerance of this reaction make it ideal for assembling intricate molecular frameworks. nih.govnih.gov

Beyond established methods, research is moving towards more ambitious strategies, such as collective natural product synthesis , where a single, versatile starting material is used to generate a diverse range of structurally distinct natural products through divergent synthetic pathways. nih.gov Organostannane-mediated reactions could serve as pivotal steps in such strategies, enabling the controlled and selective introduction of key structural motifs. The development of multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, is another area where organostannanes could find new applications, rapidly building molecular complexity. nih.gov As synthetic chemists continue to tackle increasingly complex targets, the unique reactivity of reagents derived from chlorotriisopropylstannane will be leveraged to forge challenging bonds and construct novel molecular architectures. mdpi.commdpi.comrsc.org

Q & A

Q. What are the standard synthetic routes for chlorotriisopropyl-stannane, and how do reaction conditions influence yield?

Chlorotriisopropyl-stannane is typically synthesized via alkylation of tin(IV) chloride with isopropyl Grignard or organolithium reagents. For example, stepwise substitution of chloride ligands by isopropyl groups under inert atmospheres (e.g., argon) at low temperatures (−78°C to 0°C) minimizes side reactions. Yields depend on stoichiometry, solvent polarity (e.g., THF vs. diethyl ether), and reaction time. Evidence from analogous trichloroarylstannanes suggests yields can range from 60% to 85% after optimization . Alternative methods, such as in situ trapping with strong bases like LDA, may enhance selectivity .

Q. Which spectroscopic and analytical techniques are critical for characterizing chlorotriisopropyl-stannane?

- ¹H/¹³C NMR : Identifies isopropyl group environments and confirms ligand substitution.

- ¹¹⁹Sn NMR : Directly probes tin coordination and electronic structure (chemical shifts typically −200 to −400 ppm for R₃SnCl).

- FTIR : Detects Sn-Cl (~350–400 cm⁻¹) and Sn-C (~500–600 cm⁻¹) vibrational modes .

- Mass Spectrometry (EI/ESI) : Validates molecular ion peaks and isotopic patterns (e.g., [M-Cl]⁺ fragments). Rigorous reporting of purity (>95% by GC-MS) and crystallographic data (if available) is essential for reproducibility .

Q. What safety protocols are recommended for handling chlorotriisopropyl-stannane in laboratory settings?

Organotin compounds are toxic and require glovebox or fume hood use. Personal protective equipment (nitrile gloves, lab coat) is mandatory. Waste disposal must comply with hazardous material guidelines. Emergency procedures for spills include neutralization with activated carbon and immediate ventilation. Safety data for analogous stannanes highlight risks of dermal/ocular irritation and CNS toxicity .

Q. How does chlorotriisopropyl-stannane compare to other trialkyltin chlorides in Stille coupling reactions?

The isopropyl groups confer steric bulk, reducing transmetallation efficiency but improving stability. Compared to trimethyl- or tributyltin analogs, chlorotriisopropyl-stannane may require higher temperatures (80–100°C) and polar aprotic solvents (DMF, NMP) for effective cross-coupling. Kinetic studies on similar compounds suggest slower oxidative addition rates due to steric hindrance .

Advanced Research Questions

Q. What mechanistic insights explain the role of chlorotriisopropyl-stannane in radical-mediated dehalogenation?

Chlorotriisopropyl-stannane acts as a hydrogen donor in radical chain reactions. The tin-hydride intermediate (R₃SnH) abstracts halogens (e.g., from alkyl halides), forming R₃SnCl and propagating radicals. Computational studies (DFT) on analogous systems reveal that steric bulk slows hydrogen transfer kinetics, necessitating longer reaction times. Evidence from Barton-McCombie deoxygenation shows competing pathways (e.g., β-scission) must be suppressed via optimized radical initiators (AIBN) .

Q. How can computational modeling predict the reactivity of chlorotriisopropyl-stannane in complex reaction systems?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior. For example, the LUMO energy of Sn-Cl bonds correlates with susceptibility to nucleophilic attack. Molecular dynamics simulations assess steric effects in cross-coupling, guiding solvent selection (e.g., toluene vs. DMF). Studies on related stannanes demonstrate accuracy within ±5 kcal/mol for activation barriers .

Q. What strategies resolve contradictions in catalytic performance data for chlorotriisopropyl-stannane across studies?

Contradictions often arise from trace impurities (e.g., oxygen, moisture) or solvent effects. Controlled replicate experiments under inert conditions (glovebox) and standardized characterization (e.g., ICP-MS for tin residues) are critical. Statistical tools (ANOVA) can isolate variables (e.g., catalyst loading, solvent polarity). Evidence from rigorous peer reviews emphasizes replication and control groups to validate findings .

Q. How does isotopic labeling (e.g., ¹¹⁹Sn) enhance mechanistic studies of chlorotriisopropyl-stannane?

Isotopic labeling enables tracking of tin species via NMR or mass spectrometry. For example, ¹¹⁹Sn-labeled stannanes clarify whether tin remains coordinated during catalytic cycles or forms colloidal byproducts. Studies on SnH₄ analogs used ¹¹⁶Sn to resolve vibrational modes in FTIR, a method applicable to chlorotriisopropyl-stannane .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing reaction yield optimization studies?

- Response Surface Methodology (RSM) : Models interactions between variables (temperature, solvent, catalyst).

- Design of Experiments (DoE) : Minimizes trials while maximizing data quality (e.g., fractional factorial designs).

- Multivariate Analysis (PCA) : Identifies dominant factors affecting yield or selectivity. Peer-reviewed guidelines stress collaboration with statisticians to avoid Type I/II errors .

Q. How can researchers mitigate tin contamination in products derived from chlorotriisopropyl-stannane?

Post-reaction purification strategies include:

- Chelation : Adding EDTA to sequester tin residues.

- Chromatography : Silica gel columns with ethyl acetate/hexane eluents.

- Distillation : For volatile products, fractional distillation under reduced pressure.

Evidence from radical reactions shows >90% tin removal via aqueous workups (NaHCO₃ washes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.